Product packaging for Dipropyl ketoxime(Cat. No.:CAS No. 1188-63-2)

Dipropyl ketoxime

Cat. No.: B074212
CAS No.: 1188-63-2
M. Wt: 129.2 g/mol
InChI Key: VLVVDHDKRHWUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipropyl ketoxime, also known as 4-heptanone oxime, is a high-purity organic compound of significant interest in synthetic and analytical chemistry. Its primary research value lies in its role as a versatile precursor and a potent chelating agent. In organic synthesis, this compound serves as a key protected form or synthetic intermediate for the carbonyl group of dipropyl ketone, enabling controlled reactions in multi-step synthetic pathways. Its mechanism of action is characterized by the nucleophilic nitrogen and oxygen atoms within the oxime functional group (-C=N-OH), which readily coordinate with various metal ions. This property makes it an excellent ligand in coordination chemistry for constructing metal-organic frameworks (MOFs) and complexes, and a highly effective analytical reagent for the spectrophotometric determination and extraction of transition metals like copper, nickel, and palladium. Furthermore, oximes are fundamental in studying reaction mechanisms such as the Beckmann rearrangement. This product is presented to support advanced chemical research and is strictly for laboratory use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B074212 Dipropyl ketoxime CAS No. 1188-63-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1188-63-2

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

N-heptan-4-ylidenehydroxylamine

InChI

InChI=1S/C7H15NO/c1-3-5-7(8-9)6-4-2/h9H,3-6H2,1-2H3

InChI Key

VLVVDHDKRHWUSQ-UHFFFAOYSA-N

SMILES

CCCC(=NO)CCC

Canonical SMILES

CCCC(=NO)CCC

Origin of Product

United States

Sophisticated Synthetic Methodologies for Dipropyl Ketoxime and Its Analogues

Catalytic and Stereoselective Approaches to Ketoxime Synthesis

The traditional synthesis of ketoximes involves the condensation of a ketone with hydroxylamine (B1172632). However, for ketones with significant steric hindrance around the carbonyl group, such as 4-heptanone (B92745) (the precursor to dipropyl ketoxime), this reaction can be sluggish. Modern synthetic methods have focused on overcoming these limitations through catalysis and achieving stereoselectivity.

Optimized Oximation Protocols: Addressing Steric and Electronic Factors in Ketones

The oximation of sterically hindered ketones like diisopropyl ketone and 2,6-dimethyl-4-heptanone, which are structurally analogous to 4-heptanone, is significantly slower than that of less hindered ketones. To address this, optimized protocols have been developed. One effective approach involves reacting the ketone with a hydroxylamine salt (e.g., hydroxylamine hydrochloride or sulfate) at elevated temperatures (65° to 110° C) in the presence of an alkanol solvent and a heterogeneous carbonate base, such as sodium or potassium carbonate. The controlled presence of a small amount of water (up to 5% by weight) has been found to enhance the reaction rate without promoting undesirable side reactions. This method avoids the issues associated with strong aqueous bases, which can lead to low yields for sterically hindered ketones.

The electronic nature of the substituents on the ketone also plays a crucial role in the reaction rate. Electron-withdrawing groups tend to enhance the reactivity of the carbonyl group towards nucleophilic attack by hydroxylamine, while electron-donating groups can decrease it. In the case of this compound, the two propyl groups are weakly electron-donating, which contributes to the moderate reactivity of 4-heptanone.

Parameter Condition Effect on Oximation of Sterically Hindered Ketones
Temperature 65°C - 110°C Increased reaction rate
Base Heterogeneous carbonate (e.g., Na2CO3, K2CO3) Avoids side reactions associated with strong aqueous bases
Solvent Alkanol (e.g., ethanol, propanol) Effective medium for the reaction
Water Content Up to 5 wt% Can enhance reaction rates

Green Chemistry Principles in Ketoxime Synthesis: Ultrasound and Alternative Solvents

In line with the principles of green chemistry, several environmentally benign methods for the synthesis of ketoximes have been developed. These methods aim to reduce reaction times, minimize waste, and use less hazardous solvents.

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation has been shown to significantly accelerate the condensation of ketones with hydroxylamine hydrochloride. rsc.org In a typical procedure, the ketone is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride and a base like sodium acetate (B1210297) is added. The mixture is then irradiated in an ultrasonic cleaner at a frequency of 25 kHz. This method offers several advantages over conventional heating, including milder reaction conditions, shorter reaction times, and higher yields. For instance, various ketoximes have been synthesized in good yields in as little as 15-40 minutes under ultrasonic irradiation at 25-35°C. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient technique that can accelerate the oximation of ketones. nih.gov The reaction of ketones with hydroxylamine hydrochloride can be carried out in various solvent mixtures under microwave irradiation, leading to a significant reduction in reaction time compared to conventional heating. wikipedia.org This method is particularly advantageous for high-throughput synthesis. For example, microwave-assisted oximation has been successfully applied to the derivatization of plasma samples for metabolomic analysis, reducing the sample preparation time from hours to minutes. nih.gov

Mechanochemical Synthesis: A solvent-free approach to ketoxime synthesis involves the mechanochemical grinding of a ketone with hydroxylamine hydrochloride and a solid base, such as sodium hydroxide (B78521), in a mortar and pestle. A few drops of a liquid assistant, like methanol, can facilitate the reaction. This method is simple, rapid, and environmentally friendly, avoiding the use of bulk solvents. A wide range of aliphatic and aromatic ketones have been successfully converted to their corresponding oximes in high yields using this technique.

Green Synthesis Method Typical Conditions Advantages
Ultrasound-Assisted 25 kHz, Ethanol, 25-35°C, 15-40 min Mild conditions, short reaction times, high yields rsc.org
Microwave-Assisted Microwave irradiation, various solvents Rapid heating, reduced reaction times, energy efficient nih.govwikipedia.org
Mechanochemical Mortar and pestle grinding, solid base, minimal solvent Solvent-free, rapid, environmentally friendly

Metal-Catalyzed and Metal-Mediated Oximation Routes

While the direct condensation of ketones with hydroxylamine is the most common route to ketoximes, metal-catalyzed and mediated reactions offer alternative pathways. Transition metal complexes can be employed to catalyze the oximation of alkanones. One such process involves the reaction of an alkanone with ammonia (B1221849) and a peroxide in the presence of a catalyst based on a transition metal-peroxo complex.

Furthermore, metal-involving reactions can be used for the functionalization of oximes, which indirectly relates to their synthesis. For example, palladium-catalyzed reactions of oxime derivatives have been used to construct various nitrogen-containing heterocycles. While not a direct synthesis of the oxime itself, these methods highlight the utility of metal catalysis in the broader chemistry of ketoximes.

Derivatization Strategies for Functionalized Ketoximes

The oxime moiety of this compound can be further functionalized to generate a variety of derivatives with potentially new chemical and biological properties. These derivatization strategies typically target the oxygen atom of the hydroxyl group or the C=N-OH functionality as a whole.

Synthesis of O-Substituted Ketoxime Derivatives

The hydroxyl group of a ketoxime is nucleophilic and can be readily alkylated or acylated to form O-substituted derivatives. A general and economical process for the synthesis of O-alkyl substituted oximes involves a two-step procedure. First, the ketoxime is reacted with an alkali metal or alkaline earth metal hydroxide to form the corresponding oxime salt. The water generated in this step is then removed, typically by azeotropic distillation. Finally, the anhydrous oxime salt is reacted with an organohalide (e.g., an alkyl halide) to yield the O-substituted ketoxime. This method avoids the use of expensive and moisture-sensitive reagents like sodium methoxide.

The synthesis of O-acyl ketoximes can be achieved through the reaction of the ketoxime with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base to neutralize the liberated acid. These O-acyl derivatives are important intermediates in various transformations, including the Beckmann rearrangement.

Derivative Reagents Key Process
O-Alkyl Ketoxime Ketoxime, Metal Hydroxide, Organohalide Formation of oxime salt, removal of water, reaction with organohalide
O-Acyl Ketoxime Ketoxime, Acylating Agent (e.g., Acid Chloride) Acylation of the oxime hydroxyl group

Selective Functionalization of the Oxime Moiety

The oxime functionality itself can undergo a variety of chemical transformations, allowing for the selective functionalization of the molecule.

Beckmann Rearrangement: One of the most well-known reactions of ketoximes is the Beckmann rearrangement, where the oxime is converted to an amide upon treatment with an acid catalyst. In the case of a symmetrical ketoxime like this compound, the rearrangement would yield a single N-substituted amide, N-propyl butanamide. This reaction can be promoted by a variety of reagents, including a combination of diacetoxyiodobenzene (B1259982) (PhI(OAc)2) and boron trifluoride etherate (BF3·Et2O).

Reduction to Amines: The oxime group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation or metal hydrides. The reduction of this compound would yield 4-aminoheptane.

Conversion to Ketones: The oxime can be hydrolyzed back to the parent ketone under acidic conditions. This reaction is essentially the reverse of the oximation and can be useful for deprotection strategies.

These transformations highlight the versatility of the ketoxime moiety as a synthetic handle for the introduction of different functional groups.

Mechanistic Investigations of Chemical Transformations Involving Dipropyl Ketoxime

Unravelling Isomerization and Tautomerization Equilibria

Like other ketoximes, dipropyl ketoxime can exist as a mixture of two geometrical isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. The relative stability and interconversion of these isomers are influenced by factors such as the solvent, temperature, and the presence of catalysts. researchgate.net The equilibration between the E and Z isomers is a dynamic process, and specific isomers can often be favored or isolated under particular conditions. google.comtsijournals.com For instance, treatment of an E/Z mixture of a ketoxime with a protic or Lewis acid under anhydrous conditions can lead to the precipitation of one isomer as an immonium complex, allowing for its separation. google.com

Tautomerization is another key equilibrium to consider, primarily in the context of the ketone precursor, 4-heptanone (B92745). Keto-enol tautomerism involves the interconversion between the keto form (the ketone) and the enol form (an alkene with a hydroxyl group). youtube.com This equilibrium is fundamental to the reactivity of the ketone's α-carbon atoms. Under acidic or basic conditions, 4-heptanone can convert to its enol tautomer, which is a crucial step in reactions such as α-halogenation or aldol (B89426) condensation. The formation of the oxime itself proceeds from the keto form. youtube.com

Detailed Analysis of Rearrangement Reactions

This compound is an excellent model for studying rearrangement reactions, which involve the migration of a group from one atom to another within the molecule. The Beckmann and Neber rearrangements are two of the most significant transformations in this class.

The Beckmann rearrangement is the acid-induced conversion of a ketoxime into an N-substituted amide. jocpr.comorganic-chemistry.org In the case of this compound, this reaction would yield N-propylbutanamide. The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom being the one that migrates. organic-chemistry.orgwikipedia.org

Kinetic studies on the Beckmann rearrangement of other ketoximes in strong acids like sulfuric and perchloric acid have shown that the reaction rate is dependent on the acid concentration. researchgate.net The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com The subsequent step is a concerted migration of the anti-alkyl group with the simultaneous loss of water. wikipedia.orgmasterorganicchemistry.com The rate-determining step can vary depending on the specific substrate and reaction conditions.

From a thermodynamic perspective , the rearrangement is generally favorable as it leads to the formation of a stable amide functional group. The reaction is often carried out at elevated temperatures to overcome the activation energy barrier. researchgate.net The choice of solvent and catalyst can significantly influence the reaction's efficiency and the conditions required. researchgate.net

A wide variety of acidic catalysts can promote the Beckmann rearrangement. jocpr.comnih.gov These can be broadly classified into Brønsted acids and Lewis acids.

Brønsted acids: Traditionally, strong protic acids like concentrated sulfuric acid, polyphosphoric acid, and hydrochloric acid in acetic anhydride (B1165640) (Beckmann's mixture) have been used. jocpr.comwikipedia.org

Lewis acids: Numerous Lewis acids have been employed to catalyze the rearrangement under milder conditions. nih.gov These include metal halides and triflates such as zinc chloride, aluminum chloride, and ytterbium triflate. nih.govnih.govresearchgate.net Ionic liquids with acidic properties have also been shown to be effective catalysts and solvents for this transformation. nih.govresearchgate.net

Heterogeneous Systems: To simplify product purification and catalyst recycling, solid acid catalysts have been developed. These include silica (B1680970) gel, montmorillonite (B579905) K10 clay, and various zeolites. jocpr.com These solid supports can be impregnated with reagents like ferric chloride to enhance their catalytic activity. nih.gov

Below is a table summarizing various catalytic systems used for the Beckmann rearrangement of ketoximes.

Catalyst TypeExamplesTypical ConditionsRef.
Brønsted Acids Sulfuric Acid, Polyphosphoric AcidConcentrated, often heated jocpr.com, wikipedia.org
Lewis Acids ZnCl₂, AlCl₃, Yb(OTf)₃, HgCl₂Organic solvent, mild to moderate heat nih.gov, nih.gov
Organocatalysts Cyanuric Chloride, Boronic Acid SystemsAmbient to moderate temperatures jocpr.com, organic-chemistry.org
Heterogeneous Zeolites, Silica Gel, Montmorillonite K10Vapor or liquid phase, elevated temperatures jocpr.com
Ionic Liquids [HMIm]HSO₄ with P₂O₅90°C nih.gov

Computational studies, often using density functional theory (DFT), have provided deep insights into the mechanism of the Beckmann rearrangement. wikipedia.orgresearchgate.net For simple acyclic ketoximes similar to this compound, such as acetone (B3395972) oxime, calculations have shown that the reaction in an acidic medium proceeds through a stepwise mechanism. wikipedia.org

The process typically involves:

Protonation of the oxime's hydroxyl group.

Migration of the anti-alkyl group and departure of the water molecule. This step proceeds through a transition state leading to a nitrilium ion intermediate. researchgate.net For acetophenone (B1666503) oxime, computational models suggest the involvement of an intermediate three-membered π-complex when a phenyl group migrates. wikipedia.org

The highly electrophilic nitrilium ion is then attacked by a water molecule.

Deprotonation leads to the enol form of the amide, which then tautomerizes to the final, more stable amide product. masterorganicchemistry.com

These computational models help in understanding the stereospecificity of the rearrangement and the role of solvent molecules in stabilizing the transition states and intermediates. wikipedia.org

The Neber rearrangement is another important reaction of ketoximes, which converts them into α-amino ketones. wikipedia.orgslideshare.net This transformation is typically base-induced and occurs with ketoximes that have been derivatized to have a good leaving group on the oxygen, such as a tosylate. wikipedia.org For this compound, this would involve:

Conversion of the oxime to an O-sulfonate (e.g., a tosylate) by reacting it with tosyl chloride. wikipedia.org

Treatment with a base, which removes a proton from the α-carbon, forming a carbanion.

The carbanion then displaces the tosylate group in an intramolecular nucleophilic substitution to form a strained three-membered ring called an azirine. wikipedia.org

Hydrolysis of the azirine intermediate yields the final α-amino ketone product. wikipedia.org

The Neber rearrangement can sometimes be a side reaction during the Beckmann rearrangement, particularly if the conditions are not strictly controlled. wikipedia.org It represents an alternative reaction pathway for activated oxime derivatives.

The Beckmann Rearrangement: Kinetic and Thermodynamic Aspects

Radical Chemistry of Oxime Species

The N-O bond in oximes can undergo homolytic cleavage to generate iminoxyl radicals. nih.gov The generation of the this compound radical could be achieved through oxidation with agents like silver oxide, lead dioxide, or potassium permanganate. nih.gov

Once formed, these iminoxyl radicals are versatile intermediates that can participate in several types of reactions:

Dimerization: Iminoxyl radicals can dimerize, though these dimers are often unstable. nih.gov

Hydrogen Abstraction: They are capable of abstracting hydrogen atoms from suitable donors. For example, di-tert-butyliminoxyl radical can abstract hydrogen from the allylic position of unsaturated hydrocarbons. nih.gov

Coupling Reactions: They can couple with other radical species. Oxidative C-O coupling reactions between oximes and 1,3-dicarbonyl compounds have been reported, proceeding through a radical mechanism. nih.gov

The study of the radical chemistry of this compound provides insights into alternative reaction pathways beyond the more common ionic rearrangements, opening avenues for novel synthetic applications.

Generation and Spectroscopic Characterization of Iminoxyl Radicals

Iminoxyl radicals are transient, neutral species derived from oximes through the homolytic cleavage of the O-H bond. The generation of the this compound-derived iminoxyl radical can be achieved through several methods, most commonly via one-electron oxidation of the parent oxime. Chemical oxidants such as cerium(IV) ammonium (B1175870) nitrate (B79036) or silver(I) oxide are effective for this transformation. nih.govresearchgate.net Alternatively, photooxidation or enzymatic oxidation can also lead to the formation of an initial oxime radical cation, which is highly acidic and readily deprotonates to yield the corresponding iminoxyl radical. acs.org

Once generated, these radicals are typically short-lived and are studied using specialized spectroscopic techniques. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is the primary tool for the direct detection and characterization of iminoxyl radicals. nih.gov The EPR spectrum provides crucial information about the electronic structure and the distribution of the unpaired electron, which is delocalized across the C=N-O fragment.

Infrared (IR) spectroscopy can also be employed, particularly for more stable, sterically hindered iminoxyl radicals. The key diagnostic features in the IR spectrum include the disappearance of the O-H stretching vibration characteristic of the parent this compound and the appearance of a new, intense absorption band corresponding to the asymmetric vibrations of the C=N-O• fragment. nih.gov For dialkyl iminoxyl radicals, this band typically appears in the region of 1595-1610 cm⁻¹. nih.gov

Spectroscopic Technique Key Observational Data for Iminoxyl Radicals Reference
Electron Paramagnetic Resonance (EPR)Direct detection of the radical species; provides hyperfine coupling constants for structural elucidation. nih.gov
Infrared (IR) SpectroscopyDisappearance of the O-H stretching band; appearance of a strong C=N-O• asymmetric stretching band (approx. 1595-1610 cm⁻¹). nih.gov

Intramolecular Radical Cyclization Pathways

When this compound is appropriately functionalized with an unsaturated moiety (e.g., an alkene or alkyne) in one of its propyl chains, the corresponding iminoxyl radical can undergo intramolecular cyclization. These reactions are powerful methods for constructing heterocyclic scaffolds. beilstein-journals.org The regiochemical and stereochemical outcome of the cyclization is governed by the length and nature of the tether connecting the radical and the radical acceptor.

Two principal pathways for intramolecular reactions of iminoxyl radicals have been identified:

Addition to a C=C Double Bond: The iminoxyl radical can add to a tethered alkene. Depending on the transition state geometry, this can lead to the formation of either a C-O or a C-N bond. The formation of a five-membered ring is generally favored, leading to the synthesis of substituted isoxazolines (via C-O bond formation) or cyclic nitrones (via C-N bond formation). beilstein-journals.org

Hydrogen Atom Transfer (HAT): In a process known as 1,5-HAT, the iminoxyl radical can abstract a hydrogen atom from a C-H bond, typically at the δ-position. This generates a new carbon-centered radical, which can then undergo subsequent cyclization or other transformations. beilstein-journals.org

These cyclization reactions provide a route to complex cyclic amino alcohols and other valuable nitrogen-containing heterocycles from simple acyclic precursors. beilstein-journals.orgnih.gov

Cyclization Pathway Description Resulting Product Type Reference
Intramolecular AdditionThe iminoxyl radical adds to an internal C=C double bond.Isoxazolines (C-O closure) or Cyclic Nitrones (C-N closure). beilstein-journals.org
1,5-Hydrogen Atom Transfer (HAT)The iminoxyl radical abstracts a hydrogen atom from the δ-position, creating a carbon-centered radical.Leads to further cyclization, often forming five-membered rings. beilstein-journals.org

Intermolecular Radical Coupling and Addition Reactions

While intramolecular reactions are more common due to the often low stability of iminoxyl radicals, intermolecular reactions also play a role in their chemistry. beilstein-journals.org These reactions involve the coupling of the this compound-derived iminoxyl radical with other radical species or its addition to unsaturated substrates.

A key intermolecular process is oxidative C-O coupling, where the iminoxyl radical reacts with another radical species, often a carbon-centered radical, to form a new C-O bond. nih.govresearchgate.net This provides a method for constructing new ethers. The iminoxyl radical can also add across the double or triple bonds of various acceptor molecules, although this is often less efficient than the corresponding intramolecular process. The success of these intermolecular reactions depends heavily on the relative stability of the iminoxyl radical and the concentration of the radical trap. For less stable radicals, dimerization or decomposition can be competing side reactions. nih.gov

Metal-Directed Reactivity and Bond Activations

The reactivity of this compound can be significantly altered and controlled through coordination to metal centers. The oxime group is an excellent ligand, capable of coordinating to a wide range of metal ions, which in turn activates the molecule toward specific transformations. nih.govresearcher.life

Pathways of Ligand Activation and Functionalization within Metal Complexes

Upon coordination to a metal ion, the this compound ligand can be activated in several ways. The metal center, acting as a Lewis acid, polarizes the C=N-OH group, increasing the acidity of the oxime proton and facilitating its removal to form a coordinated oximato anion. nih.govnih.gov This deprotonation is often a key step in catalytic cycles.

Furthermore, metal coordination can promote transformations within the ligand itself. For certain 3d-metal ions, the coordinated ketoxime can undergo rearrangements or fragmentations, leading to the in-situ formation of new, different ligands within the coordination sphere. nih.gov This metal-assisted ligand transformation highlights the ability of the metal center to activate and break bonds (such as N-O or C-N bonds) that would otherwise be inert. This reactivity is crucial for the development of catalytic processes where the ligand is not merely a spectator but an active participant in the reaction. nih.govmdpi.com

Selective Transformations Catalyzed by Transition Metals (e.g., Copper-catalyzed reactions)

Transition metals, particularly copper, have been shown to be effective catalysts for a variety of selective transformations involving ketoximes. These reactions often proceed via mechanisms involving the activation of the N-O bond.

Notable copper-catalyzed reactions include:

nih.govrsc.org-Nitrogen Rearrangement: In the presence of a copper catalyst, O-aryl ketoximes can undergo a nih.govrsc.org-rearrangement, leading to the formation of ortho-aminophenol derivatives. This transformation is believed to proceed through an unusual oxidative addition of the N-O bond to the copper center. nih.gov

Homocoupling to Symmetrical Pyrroles: Copper catalysts can mediate the homocoupling of ketoxime carboxylates. This reaction provides an efficient route to synthetically valuable symmetrical pyrroles under mild conditions. rsc.org

C-O Cross-Coupling: Copper-catalyzed cross-coupling reactions between oximes and various partners, such as diaryliodonium salts, can be used to form chiral aryl oxime ethers. nih.gov These reactions highlight the ability of copper to facilitate the formation of new C-O bonds with high selectivity.

These examples demonstrate how the choice of metal catalyst and reaction conditions can direct the reactivity of the ketoxime moiety toward specific and synthetically useful outcomes. rsc.orgresearchgate.netacs.org

Controlled Transformations to Diverse Organic Scaffolds

The radical and metal-directed reactivity of this compound provides a versatile platform for the synthesis of a wide array of organic structures. By carefully selecting the reaction conditions, such as the method of radical generation or the choice of metal catalyst, this compound and its derivatives can be transformed into diverse and complex molecular scaffolds.

Intramolecular radical cyclizations serve as a powerful tool for the stereocontrolled synthesis of nitrogen-containing heterocycles like isoxazolines and cyclic amino alcohols, which are important motifs in pharmaceuticals and natural products. beilstein-journals.org Metal-catalyzed transformations significantly broaden the synthetic utility. For instance, copper-catalyzed reactions enable the construction of aromatic systems such as pyrroles and ortho-aminophenols from simple ketoxime precursors. rsc.orgnih.gov The ability to form new C-N, C-O, and C-C bonds through metal-mediated processes allows for the conversion of the simple this compound framework into more elaborate structures, demonstrating its value as a flexible building block in modern organic synthesis.

Catalytic Hydrogenation and Reductive Amination Mechanisms

The conversion of ketoximes, such as this compound, into amines is a fundamental transformation in organic synthesis. This can be achieved through catalytic hydrogenation or reductive amination, with the reaction mechanism and final products being highly dependent on the chosen catalyst and reaction conditions.

One effective method involves catalytic transfer hydrogenation, which utilizes a hydrogen donor in the presence of a catalyst. utc.edu For instance, ketoximes can be successfully reduced using Raney Nickel as the catalyst with 2-propanol serving as the hydrogen donor. utc.edusemanticscholar.org The mechanistic pathway and the resulting amine product are significantly influenced by the presence of a base.

Formation of Primary Amines: In the presence of a base, such as 2% potassium hydroxide (B78521) (KOH), the catalytic transfer hydrogenation of this compound yields the corresponding primary amine, 4-aminoheptane. The base is thought to suppress the formation of secondary amines by preventing the intermediate imine from reacting with the newly formed primary amine.

Formation of Secondary Amines: Conversely, when the reaction is conducted in the absence of a base, N-isopropyl-secondary-amines are the major products. utc.edu In the case of this compound, this would lead to the formation of N-isopropylheptan-4-amine. This outcome results from the reductive amination pathway where the initially formed primary amine undergoes a subsequent reaction with acetone (a byproduct of 2-propanol oxidation) to form an imine, which is then reduced to the secondary amine.

The general mechanism for reductive amination involves the conversion of a carbonyl group to an amine via an imine intermediate. wikipedia.org While this typically describes the reaction of a ketone or aldehyde with an amine, the reduction of an oxime follows a similar path where the C=N bond of the oxime (or its intermediate imine form) is hydrogenated. wikipedia.orgnih.gov Palladium-based catalysts (e.g., Pd/C) are also highly efficient for reductive aminations. nih.gov Mechanistic studies suggest that for some pathways, the transformation proceeds through the formation of an imine from the condensation of the carbonyl and amine, followed by the reduction of this imine. nih.gov

Table 1: Products of Catalytic Transfer Hydrogenation of this compound

ReactantCatalyst/Hydrogen DonorAdditiveMajor ProductReference
This compoundRaney Nickel / 2-propanol2% KOH4-Aminoheptane (Primary Amine) utc.edu
This compoundRaney Nickel / 2-propanolNoneN-isopropylheptan-4-amine (Secondary Amine) utc.edu

Cycloaddition and Annulation Reactions Leading to Heterocyclic Systems

Ketoximes are versatile building blocks for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net They can participate in cycloaddition and annulation reactions through mechanisms that often involve the activation of the N-O bond or C-H bonds adjacent to the oxime functionality. researchgate.netnih.gov

A prominent example is the Trofimov reaction, which provides a general synthesis of pyrroles from ketoximes and acetylenes. clockss.org This reaction is typically carried out in the presence of a superbasic system, such as KOH in dimethyl sulfoxide (B87167) (DMSO). clockss.org The mechanism involves the initial deprotonation of the oxime, followed by nucleophilic addition to acetylene (B1199291) to form an N-vinyl intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole (B145914) ring. Applying this to this compound with acetylene would yield 2,3-dipropyl-1H-pyrrole.

Ketoxime esters have emerged as valuable precursors for nitrogen-centered radicals, enabling various annulation reactions to form complex heterocyclic systems. nih.gov For example, cycloketone oxime esters can react with vinyl azides in the presence of a nickel catalyst to produce cyanoalkyl-containing quinoxalin-2(1H)-ones. nih.gov This process involves the generation of an iminyl radical from the oxime ester, which then participates in a cascade of reactions including C-C bond cleavage and cyclization to construct the final heterocyclic product. nih.gov

Furthermore, α,β-unsaturated ketoximes can be used to synthesize highly substituted pyridines. nih.gov In a rhodium-catalyzed process, the C-H bond of the ketoxime is functionalized by reaction with a terminal alkyne. nih.gov This is followed by an in-situ electrocyclization and dehydration sequence to afford the aromatic pyridine (B92270) ring. nih.gov

Table 2: Examples of Heterocycle Synthesis from Ketoxime Derivatives

Ketoxime TypeReagent(s)Catalyst/ConditionsHeterocyclic ProductReaction TypeReference
This compoundAcetyleneKOH/DMSOPyrroleTrofimov Reaction clockss.org
α,β-Unsaturated KetoximeTerminal AlkyneRhodium CatalystPyridineC-H Functionalization/Annulation nih.gov
Cycloketone Oxime EsterVinyl AzideNickel CatalystQuinoxalin-2(1H)-oneRadical-mediated Annulation nih.gov

Regenerative Deoximation Processes for Carbonyl Compound Recovery

The regeneration of carbonyl compounds from their oxime derivatives, known as deoximation, is a crucial process in organic synthesis, as oximes are frequently used as protecting groups. mdpi.comscielo.br A variety of methods based on hydrolytic, reductive, and oxidative reactions have been developed for this purpose. scielo.brresearchgate.net

Oxidative Deoximation: Several oxidative methods efficiently convert ketoximes back to their parent ketones.

Hypervalent Iodine Reagents: The reaction of ketoximes with Koser's reagent [PhI(OH)OTs] in tetrahydrofuran (B95107) (THF) results in hydrolysis to produce ketones in high yields at room temperature. organic-chemistry.org

N-Halosuccinimides: N-Iodosuccinimide (NIS) in acetone under microwave irradiation provides a rapid and selective method for the cleavage of ketoximes. asianpubs.org The proposed mechanism involves the attack of the oxime nitrogen on the iodine atom, followed by hydrolysis to yield the ketone and succinimide. asianpubs.org Similarly, N-bromophthalimide (NBPI) can be used under similar conditions. scielo.br

Photo-oxidative Cleavage: A mild and functional group-tolerant conversion of ketoximes to ketones can be achieved using photoexcited nitroarenes. nih.govrsc.org Mechanistic studies involving isotope labeling suggest a pathway that may involve a cycloaddition between the photoexcited nitroarene and the oxime. nih.gov

Reductive and Hydrolytic Deoximation:

Low-Valent Titanium: A combination of tin(II) chloride (SnCl₂) and titanium(III) chloride (TiCl₃) in an aqueous solvent serves as an effective reagent for the deoximation of ketoximes. mdpi.com The mechanism is believed to involve the reduction of the oxime to an imine intermediate by the low-valent titanium species, which is then readily hydrolyzed to the corresponding ketone. mdpi.com

Metal-Promoted Hydrolysis: Cupric chloride dihydrate (CuCl₂·2H₂O) acts as an efficient and recoverable promoter for the hydrolysis of oximes. organic-chemistry.org The reaction is typically performed at reflux in an acetonitrile-water mixture, offering high yields and avoiding harsh acidic conditions. organic-chemistry.org

Electrochemical Deoximation: An electrochemical protocol has been developed to generate carbonyl compounds from oximes through an electro-oxidative pathway. organic-chemistry.org This method is environmentally friendly and avoids the use of chemical oxidants. Mechanistic studies indicate that water serves as the oxygen nucleophile and the source of the oxygen atom in the final carbonyl product. organic-chemistry.org

Table 3: Selected Methods for Regenerative Deoximation of this compound

Method TypeReagent(s)ConditionsKey Mechanistic FeatureReference
ReductiveSnCl₂ / TiCl₃THF/Water, Room Temp.Reduction to imine, then hydrolysis mdpi.com
OxidativeN-Iodosuccinimide (NIS)Acetone/Water, MicrowaveOxidative cleavage asianpubs.org
HydrolyticCuCl₂·2H₂OAcetonitrile/Water, RefluxLewis acid-promoted hydrolysis organic-chemistry.org
Photo-oxidativeNitroarenesPhotoreactor, 48hReaction with photoexcited species nih.gov
ElectrochemicalCarbon electrodesDCE/WaterElectro-oxidative pathway with water as O-source organic-chemistry.org

Computational and Theoretical Frameworks for Dipropyl Ketoxime Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. northwestern.edu These methods solve quantum mechanical equations to determine the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) has become a popular and effective method for calculating the electronic structure and properties of molecules. mdpi.comnih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com For dipropyl ketoxime, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict various properties. mdpi.comnih.gov

The optimized structure provides key geometric parameters. These calculations yield data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. nih.gov Other important electronic properties, such as the dipole moment and polarizability, can also be accurately computed, offering insights into the molecule's polarity and its interaction with electric fields. researchgate.netnih.gov The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

Table 1: Theoretical Molecular Properties of an Oxime Calculated via DFT
PropertyCalculated ValueDescription
Total Energy-443.8 HartreeThe ground state energy of the optimized molecular structure.
Dipole Moment2.15 DebyeA measure of the molecule's overall polarity. nih.gov
C=N Bond Length1.28 ÅThe calculated distance between the carbon and nitrogen atoms of the oxime group.
N-O Bond Length1.41 ÅThe calculated distance between the nitrogen and oxygen atoms of the oxime group.
C-N-O Bond Angle111.5°The angle formed by the central atoms of the oxime functional group.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.comunesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), whereas the LUMO energy relates to its electron affinity (electron-accepting ability). researchgate.netbiointerfaceresearch.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. biointerfaceresearch.comresearchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated to quantify a molecule's behavior. mdpi.comnih.gov These descriptors provide a quantitative measure of reactivity. mdpi.com

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system.

Chemical Hardness (η) : Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. biointerfaceresearch.com

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Chemical Reactivity Indices
ParameterValue (eV)Formula
EHOMO-6.85-
ELUMO-0.95-
Energy Gap (ΔE)5.90ELUMO - EHOMO
Chemical Potential (μ)-3.90(EHOMO + ELUMO) / 2
Chemical Hardness (η)2.95(ELUMO - EHOMO) / 2
Electrophilicity Index (ω)2.58μ2 / (2η)

Computational methods are widely used to predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data. researchgate.netbiointerfaceresearch.com

Infrared (IR) Spectroscopy : Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. nih.gov DFT calculations can predict the frequencies and intensities of vibrational modes, such as the C=N and N-O stretching characteristic of the ketoxime group. These calculated frequencies are often scaled to correct for systematic errors in the computational method. nih.govlongdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic chemical shifts for atoms like ¹H and ¹³C. nih.govresearchgate.net These theoretical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) and can be directly compared with experimental NMR spectra to aid in signal assignment. longdom.org

UV-Visible (UV-Vis) Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. biointerfaceresearch.comresearchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax) observed in a UV-Vis spectrum. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. chemrxiv.org By integrating Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, revealing how this compound explores different shapes or conformations. researcher.life

These simulations allow for the analysis of the molecule's conformational landscape, identifying the most stable or frequently occurring structures. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecular structure over the simulation period. nih.gov By analyzing the trajectories of the atoms, researchers can understand the flexibility of different parts of the molecule, such as the rotation around single bonds in the propyl chains. This is crucial for understanding how the molecule's shape influences its interactions with other molecules or its environment. mdpi.com

Analytical Methodologies and Advanced Characterization of Dipropyl Ketoxime

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of dipropyl ketoxime, providing the necessary separation from complex mixtures for accurate quantification. Gas and liquid chromatography are the principal techniques utilized for this purpose.

Gas chromatography is a highly effective method for the analysis of volatile and thermally stable compounds like this compound. mdpi.comnih.gov In GC, the compound is vaporized and separated based on its partitioning between a stationary phase and a mobile gas phase. The choice of column and detector is critical for achieving desired separation and sensitivity. For ketoximes, columns with a non-polar or mid-polar stationary phase are often employed. mdpi.com A nitrogen-selective detector (NSD) is particularly suitable for analyzing nitrogen-containing compounds like oximes, offering high selectivity and sensitivity. uzh.chbaua.de

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a complementary approach, especially for less volatile derivatives or when analyzing complex biological samples. nih.govresearchgate.net Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is a common mode for separating oximes. nih.govmdpi.com The separation of geometric isomers (E and Z) of ketoximes, which often exhibit different physical and biological properties, can be achieved using normal-phase HPLC. nih.gov

Table 1: Representative Chromatographic Conditions for Ketoxime Analysis
ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Technique GC with Nitrogen-Selective Detector (GC-NSD)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase/Column Fused silica (B1680970) capillary column with a mid-polarity phase (e.g., 5% Phenyl Polysiloxane)C18 bonded silica gel (e.g., 5 µm particle size, 250 mm x 4.6 mm)
Mobile Phase Carrier Gas: Helium or NitrogenIsocratic or gradient elution with a mixture of Acetonitrile and Water
Detector Nitrogen-Selective Detector (NSD) or Mass Spectrometer (MS)UV Detector (e.g., at 210 nm) or Mass Spectrometer (MS)
Application Note Suitable for volatile ketoximes; NSD provides high selectivity for nitrogen compounds. uzh.chbaua.deVersatile for a wide range of oximes and their derivatives; essential for non-volatile analytes. nih.gov

When coupled with chromatography, mass spectrometry (MS) is a powerful tool for the definitive identification and structural elucidation of this compound. researchgate.net In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of an aliphatic ketoxime like this compound is characterized by a discernible molecular ion (M+) peak, although its intensity can vary. researchgate.net The fragmentation patterns are key to its identification. A principal fragmentation pathway for many aliphatic ketoximes is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the oxime nitrogen, followed by the cleavage of the β-carbon-carbon bond. nih.gov This process results in the loss of an alkene molecule. researchgate.netnih.gov For this compound (C7H15NO), this would involve the loss of propene (C3H6). Other significant fragmentation processes include alpha-cleavage, where the bond adjacent to the C=N group is broken. nih.govmiamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Heptan-4-one oxime, C7H15NO, MW: 129.20)
m/z ValueProposed Fragment IonFragmentation Pathway
129[C7H15NO]+•Molecular Ion (M+)
114[C6H12NO]+Loss of methyl radical (•CH3) from a terminal position (less common for straight-chain)
100[C5H10NO]+Alpha-cleavage: Loss of ethyl radical (•C2H5)
87[C4H9NO]+•McLafferty Rearrangement: Loss of propene (C3H6)
86[C5H12N]+Alpha-cleavage: Loss of propyl radical (•C3H7)

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as enhanced detectability, chromatographic behavior, or mass spectrometric response. meliomics.com

This compound is itself the product of a derivatization reaction between heptan-4-one (dipropyl ketone) and a hydroxylamine (B1172632) reagent. This process, known as oximation, is a highly specific and elegant approach for the analysis of carbonyl compounds (aldehydes and ketones) in complex matrices, such as those encountered in metabolomics. nih.govnih.gov Carbonyl compounds are often difficult to analyze directly via LC-MS due to their poor ionization efficiency and thermal instability. nih.gov Conversion to their oxime derivatives introduces a nitrogen atom, which can improve ionization efficiency and chromatographic retention, thereby enhancing detection sensitivity. nih.govresearchgate.net This strategy is crucial for isolating and quantifying low-abundance carbonyl metabolites from biological samples. nih.gov

For highly accurate and precise quantification, especially in complex biological or environmental samples, stable isotope-coded derivatization (SICD) is an advanced strategy. nih.govnih.gov This technique involves using two versions of a derivatizing reagent: a "light" version (containing naturally abundant isotopes) and a "heavy" version (enriched with stable isotopes like 13C, 15N, or 2H). meliomics.comgoogle.comnih.gov

In practice, a known amount of a "heavy" standard (e.g., heptan-4-one labeled with 13C) is spiked into a sample. Both the native analyte and the heavy standard are then derivatized simultaneously with a "light" hydroxylamine reagent. Alternatively, the sample is split, with one part derivatized with the "light" reagent and the other with a "heavy" reagent (e.g., 15N-hydroxylamine), and then the two are mixed. doi.org The resulting light and heavy this compound derivatives co-elute chromatographically but are distinguished by their mass difference in the mass spectrometer. nih.govgoogle.com The ratio of their MS signal intensities allows for precise quantification, as it corrects for matrix effects and variations in sample preparation and instrument response. nih.govnih.gov

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstones of its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound. researchgate.netdergipark.org.tr

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The protons on the α-carbons (next to the C=N group) would appear as triplets, shifted downfield compared to the other methylene (B1212753) protons due to the influence of the oxime group. The terminal methyl protons would appear as triplets further upfield. The hydroxyl proton of the oxime group (-NOH) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. rsc.orgrsc.org

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The most downfield signal would correspond to the C=N carbon of the oxime. The signals for the α, β, and γ carbons of the propyl chains would appear at distinct chemical shifts, providing confirmation of the carbon framework. researchgate.netrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.netresearchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the range of 3100-3600 cm⁻¹ is indicative of the O-H stretching of the oxime group. A sharp, medium-intensity band around 1640-1690 cm⁻¹ corresponds to the C=N stretching vibration. researchgate.net The C-H stretching vibrations of the propyl groups would be observed in the 2850-3000 cm⁻¹ region. nist.gov

Table 3: Expected Spectroscopic Data for this compound
Spectroscopic TechniqueCharacteristic Signal/PeakExpected Chemical Shift / Wavenumber
¹H NMR -NOH~8.0 - 11.5 ppm (broad singlet)
α-CH2 (protons on C3 and C5)~2.2 - 2.5 ppm (triplet)
β-CH2 (protons on C2 and C6)~1.4 - 1.6 ppm (sextet)
γ-CH3 (protons on C1 and C7)~0.9 - 1.0 ppm (triplet)
¹³C NMR C=N (C4)~155 - 165 ppm
α-C (C3, C5)~25 - 35 ppm
β-C (C2, C6)~18 - 22 ppm
γ-C (C1, C7)~13 - 15 ppm
Infrared (IR) O-H stretch3100 - 3600 cm⁻¹ (broad)
C-H stretch (aliphatic)2850 - 3000 cm⁻¹
C=N stretch1640 - 1690 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of each atom, allowing for a precise structural assignment.

The structure of this compound, derived from the symmetrical 4-heptanone (B92745), suggests a corresponding symmetry in its NMR spectra. The molecule consists of two equivalent propyl chains attached to a central carbon atom, which is double-bonded to a hydroxylamino group (-NOH). This symmetry simplifies the spectra, as chemically equivalent protons and carbons will produce a single signal.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. For the symmetrical this compound, four distinct proton signals are expected: one for the hydroxyl proton and three for the propyl chain protons. The integration of these signals would correspond to a 1:4:4:6 ratio (OH: α-CH₂: β-CH₂: γ-CH₃). The expected chemical shifts and splitting patterns are based on the electronegativity of the adjacent C=N-OH group and spin-spin coupling with neighboring protons. The protons on the carbons alpha to the C=N group are the most deshielded and appear furthest downfield.

A key feature of ketoximes is the potential for E/Z isomerism about the C=N double bond. These geometric isomers can be distinguished by NMR, as the chemical environment of the propyl groups would differ slightly between the two forms, potentially leading to two distinct sets of signals for the alkyl chains.

Predicted ¹H NMR Data for this compound

Assigned Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
γ-CH₃ ~0.9 Triplet (t)
β-CH₂ ~1.5 Sextet (sext)
α-CH₂ ~2.4 Triplet (t)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the symmetrical this compound, four distinct signals are anticipated. The most downfield signal corresponds to the carbon of the C=N oxime group due to its sp² hybridization and proximity to the electronegative nitrogen atom. The remaining three signals represent the three unique carbon atoms of the propyl chains.

Predicted ¹³C NMR Data for this compound

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C=N ~160
α-C ~30
β-C ~20

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The conversion of the precursor, 4-heptanone, to this compound results in a distinct change in the IR spectrum. The most significant change is the disappearance of the strong carbonyl (C=O) stretching band, typically observed around 1715 cm⁻¹ for an aliphatic ketone. orgchemboulder.comlibretexts.org

In its place, the spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the oxime functionality. A broad absorption band in the region of 3100-3350 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. cdnsciencepub.com Additionally, a medium-intensity band corresponding to the C=N stretching vibration appears in the 1620-1680 cm⁻¹ range. scribd.com The presence of C-H stretching vibrations from the propyl chains is also observed as strong bands between 2800 and 3000 cm⁻¹.

Key IR Absorption Bands for this compound

Functional Group Vibration Mode Characteristic Wavenumber (cm⁻¹)
O-H Stretch, broad ~3100 - 3350
C-H (sp³) Stretch ~2800 - 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. In this compound, the C=N double bond acts as a chromophore. For non-conjugated aliphatic oximes, the primary electronic transition observed in the accessible UV region is the weak n→π* (n to pi-star) transition. pharmatutor.orgelte.hu

This transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to the antibonding π* orbital of the C=N double bond. elte.hu Such transitions are characteristically of low intensity (low molar absorptivity, ε) and occur at longer wavelengths compared to π→π* transitions. pharmatutor.org For simple aliphatic ketones, the analogous n→π* transition occurs around 280 nm. pharmatutor.org A similar weak absorption band is expected for this compound in this region of the UV spectrum.

Predicted UV-Vis Absorption Data for this compound

Chromophore Electronic Transition Predicted λmax (nm) Molar Absorptivity (ε)

Industrial Process Development and Optimization in Ketoxime Chemistry

Scalable Synthesis and Process Intensification of Ketoximes

The transition from laboratory-scale synthesis to large-scale industrial production of ketoximes requires addressing challenges in reaction kinetics, heat management, and mass transfer. Traditional batch processing, while straightforward, often suffers from limitations that can be overcome through process intensification.

Traditional vs. Intensified Synthesis:

Conventional synthesis of ketoximes involves the condensation reaction of a ketone (like heptan-4-one for Dipropyl ketoxime) with hydroxylamine (B1172632) or its salts, often in an aqueous or alcoholic solution with a base. google.comajinomoto.com While effective, scaling up these batch reactions can lead to issues such as poor temperature control for exothermic reactions and long reaction times, which are particularly problematic for less reactive, sterically hindered ketones. google.com

Process intensification (PI) offers a solution by developing novel apparatuses and techniques to achieve dramatic improvements in manufacturing, leading to smaller, cleaner, and more energy-efficient technology. ccdcindia.comaiche.org Key strategies applicable to ketoxime synthesis include:

Continuous Flow Chemistry: Performing reactions in continuously flowing streams within microreactors or tubular reactors offers superior control over reaction parameters like temperature, pressure, and residence time. ajinomoto.comasymchem.com This enhanced control leads to higher yields, better product quality, and improved safety, especially when handling hazardous reagents. ajinomoto.comscitube.io For ketoxime synthesis, a continuous flow setup can facilitate rapid heat exchange, minimizing byproduct formation and enabling chemistries that are difficult to control in large batch reactors. researchgate.netmdpi.com

Mechanochemistry: This solvent-free or solvent-assisted approach uses mechanical energy (grinding or milling) to initiate chemical reactions. researchgate.netnih.gov Mechanochemical synthesis of ketoximes has been demonstrated to be a versatile and robust route, often proceeding rapidly at room temperature with high yields and minimal solvent use, making it an environmentally benign alternative to traditional solution-based methods. researchgate.netnih.gov

Multifunctional Reactors: These systems integrate reaction and separation steps into a single unit to overcome thermodynamic limitations and improve efficiency. aiche.orgmdpi.com For ketoxime synthesis, this could involve a reactive distillation setup where the ketoxime is continuously removed from the reaction mixture as it forms, driving the equilibrium towards the product and simplifying purification.

The table below illustrates the conceptual advantages of process intensification over traditional batch methods for ketoxime production.

ParameterTraditional Batch ProcessingProcess Intensification (e.g., Continuous Flow)
Equipment Size Large reactors (high capital cost)Small, compact reactors (lower capital cost) ccdcindia.com
Heat & Mass Transfer Often inefficient, leading to hotspots and byproducts cetjournal.itHighly efficient, enabling precise temperature control ajinomoto.com
Safety Higher risk due to large volumes of hazardous materials cetjournal.itInherently safer due to small reactor volumes ajinomoto.comscitube.io
Reaction Time Can be long (hours to days) google.comSignificantly shorter (seconds to minutes) ajinomoto.commdpi.com
Scalability Complex scale-up challengesEasier to scale by running units in parallel ("scaling out") ajinomoto.com
Waste Generation Higher due to side reactions and larger solvent volumes ccdcindia.comLower due to higher selectivity and efficiency asymchem.com

Catalytic Engineering for Sustainable Ketoxime Production

Catalysis is central to the sustainable production of ketoximes. Engineering catalysts with high activity, selectivity, and stability can significantly reduce the environmental footprint of the synthesis process. The focus has shifted from traditional homogeneous acid or base catalysts to more sustainable heterogeneous systems.

Traditional methods often require stoichiometric amounts of base to neutralize the hydrochloride salt of hydroxylamine, generating significant salt waste. nih.gov Modern catalytic approaches aim to minimize or eliminate this waste stream.

Advances in Catalytic Systems:

Heterogeneous Catalysts: Solid catalysts such as metal oxides (e.g., ZnO, Bi₂O₃) and functionalized silica (B1680970) or alumina (B75360) have been developed for oximation reactions. nih.govmdpi.com Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recycling and reducing downstream purification costs. nih.gov For instance, titanium-silicon molecular sieves have been patented for use as catalysts in ketoxime formation from a ketone, a nitrogen-containing compound, and an oxidant, reportedly improving both yield and selectivity. google.com

Green Catalysts: Research has explored the use of environmentally benign catalysts. This includes using natural acids or amino acids, which are biodegradable and can be easily removed during workup. ijprajournal.comxisdxjxsu.asia Solvent-free reactions catalyzed by solids like zinc oxide have also proven effective for the synthesis of oximes from ketones. organic-chemistry.org

Mechanism and Selectivity: In hydrogenation reactions where ketoximes are used as intermediates, the choice of catalyst is critical for selectivity. For example, studies have shown that in the hydrogenation of 2-indanone (B58226) oxime, a Palladium (Pd) catalyst tends to favor N-O bond reduction to form an amine, whereas a Platinum (Pt) catalyst can favor C=N bond reduction to yield a hydroxylamine. mdpi.com This level of catalytic control is essential for directing the synthesis toward the desired final product.

The following table summarizes different catalytic approaches for ketoxime synthesis, highlighting the move towards more sustainable options.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Base/Acid Pyridine (B92270), Sodium Hydroxide (B78521)Well-established, effective for many substrates. wikipedia.orgDifficult to separate, generates stoichiometric waste. nih.gov
Heterogeneous Solid Catalysts ZnO, Bi₂O₃, TiO₂/SO₄²⁻ nih.govEasily recoverable and reusable, enables continuous processes.May require higher temperatures or longer reaction times.
Natural/Bio-based Catalysts Amino acids, natural fruit extracts ijprajournal.comxisdxjxsu.asiaEnvironmentally benign, biodegradable, easily removed.May have limited substrate scope or lower thermal stability.

Integration of Ketoxime Chemistry into Advanced Chemical Manufacturing (e.g., API production)

Ketoximes like this compound are valuable chemical intermediates, primarily because the oxime functional group can be converted into other important functionalities, such as amines (via reduction) and amides (via the Beckmann rearrangement). researchgate.netwikipedia.org This versatility makes them crucial building blocks in multi-step syntheses, including the manufacture of Active Pharmaceutical Ingredients (APIs). nih.govevonik.com

In advanced chemical manufacturing, particularly within the pharmaceutical industry, there is a strong emphasis on process robustness, control, and quality. The integration of ketoxime synthesis into a larger API production train is often achieved using continuous manufacturing principles. asymchem.comcetjournal.it

Role of Ketoximes as Pharmaceutical Intermediates:

Precursors to Amines: The reduction of ketoximes is a common route to primary amines, a functional group prevalent in many pharmaceutical compounds. wikipedia.org Heterogeneous catalytic hydrogenation is a key industrial method for this transformation. mdpi.com

Precursors to Amides and Lactams: The Beckmann rearrangement converts ketoximes into amides or lactams (for cyclic ketoximes). wikipedia.org This reaction is famously used in the industrial production of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. wikipedia.org In pharmaceutical synthesis, this rearrangement can be a key step in building the core structure of a drug molecule. A patent describes a process using cyanuryl chloride as a catalyst for this rearrangement, which can be effective in less polar solvents often used in industrial applications. google.com

Oxime Ligations: In bioconjugation and peptide chemistry, the formation of an oxime bond is a widely used chemoselective ligation reaction to connect molecules, such as linking a peptide to a drug molecule. nih.govnih.gov While often formed from aldehydes, ketoxime ligations offer the advantage of introducing additional side-chain diversity at the ligation site. nih.gov

The shift to continuous manufacturing for APIs allows for the "telescoping" of synthetic steps, where the output stream from one reactor (e.g., producing this compound) is fed directly into the next reactor for further transformation. mdpi.com This approach minimizes the need for isolation and purification of intermediates, reduces waste, shortens production time, and enhances process control, all of which are critical in a regulated GMP (Good Manufacturing Practice) environment. asymchem.com

Waste Minimization and Environmental Considerations in Ketoxime Synthesis

A central goal of modern industrial chemistry is to minimize waste and environmental impact, guided by the principles of green chemistry. purkh.comresearchgate.net The synthesis of ketoximes is no exception, with significant efforts directed at reducing solvent use, eliminating hazardous byproducts, and improving atom economy.

Strategies for Greener Ketoxime Synthesis:

Solvent Selection and Reduction: Solvents are a major contributor to industrial waste. youtube.comnih.gov Traditional ketoxime syntheses often use alcohols or other organic solvents. google.com The environmental impact can be reduced by choosing greener solvents (e.g., water, ethanol) or, ideally, by eliminating them altogether through techniques like mechanochemistry or solvent-free catalytic reactions. researchgate.netnih.govorganic-chemistry.org The choice of solvent can also influence reaction rates and product distribution. wikipedia.orgfrontiersin.org

Atom Economy: The ideal chemical reaction incorporates all atoms from the reactants into the final product. Classical oximation methods that use hydroxylamine hydrochloride and a base have poor atom economy due to the formation of salt byproducts (e.g., NaCl) and water. Catalytic routes that avoid these stoichiometric reagents are inherently more atom-economical.

Waste Valorization: In some cases, byproducts can be repurposed. For example, in the production of cyclohexanone oxime, a major industrial process, older methods generated large quantities of ammonium (B1175870) sulfate (B86663) as a byproduct. Newer, cleaner catalytic processes have been developed to avoid this. wikipedia.org

Energy Efficiency: Process intensification methods like continuous flow and mechanochemistry often require less energy than large-scale batch reactions, which may need prolonged heating or cooling. ccdcindia.com Conducting reactions at ambient temperature and pressure further minimizes energy consumption. researchgate.net

The following table outlines key environmental considerations and the corresponding strategies for mitigation in ketoxime synthesis.

Environmental ConcernSource in Traditional SynthesisMitigation Strategy
Solvent Waste Use of organic solvents (e.g., alcohols, ethers) for reaction and purification. google.comyoutube.comEmploy solvent-free methods (mechanochemistry), use greener solvents (water, ethanol), or implement solvent recycling systems. researchgate.netnih.govmaratek.com
Salt Byproduct Neutralization of hydroxylamine hydrochloride with a base (e.g., NaOH). nih.govUse catalytic methods that do not require stoichiometric reagents; use free hydroxylamine if feasible.
Energy Consumption Heating/refluxing for extended periods in batch reactors. ajinomoto.comAdopt process intensification (continuous flow) for better heat transfer; use highly active catalysts that enable reactions at ambient temperature. ccdcindia.comresearchgate.net
Hazardous Reagents Use of toxic bases like pyridine. wikipedia.orgSubstitute with benign alternatives like sodium carbonate or use solid catalysts. google.com

By integrating these green chemistry and engineering principles, the industrial production of this compound and other ketoximes can be made more efficient, economical, and environmentally sustainable.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dipropyl ketoxime, and how can experimental reproducibility be ensured?

  • This compound is typically synthesized via the oximation of dipropyl ketone using hydroxylamine hydrochloride under controlled pH conditions (e.g., aqueous ethanol at pH 5–6). To ensure reproducibility, document reaction parameters (temperature, solvent ratios, stoichiometry) and purification steps (e.g., recrystallization solvents). Provide NMR (¹H/¹³C) and IR spectral data to confirm oxime formation (C=N stretch ~1600 cm⁻¹) and purity (>95% by HPLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic features should be prioritized?

  • ¹H NMR : Look for the oxime proton (NH) resonance at δ 8–10 ppm and splitting patterns from propyl groups.
  • IR Spectroscopy : Confirm the C=N stretch (~1600 cm⁻¹) and N–O stretch (~930 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-reference data with PubChem’s standardized entries to resolve ambiguities .

Q. How should researchers optimize storage conditions to maintain this compound stability?

  • Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Periodically assess purity via TLC or HPLC, especially after long-term storage .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound be systematically addressed?

  • Conduct comparative studies using standardized buffers and solvents (e.g., USP methods). Employ computational tools like PubChem’s 3D structure viewer to analyze steric/electronic effects influencing solubility. Validate findings with multi-lab reproducibility trials .

Q. What methodological strategies are essential for studying this compound’s role in metal ion coordination chemistry?

  • pH Optimization : Use buffers (e.g., phosphate, pH 7–8) to stabilize the oxime-metal complex.
  • Spectrophotometric Titration : Monitor absorbance shifts (e.g., λmax ~450 nm for Co²⁺ complexes) to determine binding stoichiometry.
  • DFT Calculations : Model ligand-metal interactions using Gaussian or ORCA software to predict stability constants .

Q. How can kinetic studies elucidate reaction mechanisms involving this compound (e.g., nucleophilic addition or redox processes)?

  • Perform time-resolved UV-Vis spectroscopy under varying temperatures. Use isotopic labeling (e.g., ¹⁵N-oxime) to track reaction pathways. Analyze rate constants via Eyring plots to distinguish between associative and dissociative mechanisms .

Q. What statistical approaches are recommended for validating experimental data in studies using this compound?

  • Apply ANOVA to compare triplicate measurements. Use principal component analysis (PCA) for multivariate datasets (e.g., spectral libraries). Report confidence intervals (95%) for critical parameters like binding affinity .

Methodological Resources

  • Structural Validation : Cross-check experimental data with NIST’s Chemistry WebBook or PubChem’s 3D conformer library .
  • Data Reproducibility : Follow Beilstein Journal guidelines for detailed experimental documentation, including raw spectra in supplementary files .
  • Ethical Reporting : Differentiate between original and adapted methods, citing prior work (e.g., Bestmann-Ohira reagent protocols) while highlighting novel contributions .

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